molecular formula C9H7FN2O2 B11904257 Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B11904257
M. Wt: 194.16 g/mol
InChI Key: VSYWXEKQCMEHEI-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylate ester group at the 5th position of the pyrrolo[2,3-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-fluoro-2-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the desired pyrrolo[2,3-b]pyridine ring system. The final step involves esterification to obtain the methyl ester derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . This makes it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Uniqueness: Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to the presence of the fluorine atom and the carboxylate ester group, which contribute to its specific biological activities and potential as a therapeutic agent.

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-5-2-3-11-8(5)12-7(6)10/h2-4H,1H3,(H,11,12)

InChI Key

VSYWXEKQCMEHEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2C(=C1)C=CN2)F

Origin of Product

United States

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